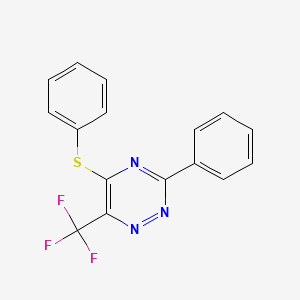
Bis(3-methoxyphenyl)methanol
Vue d'ensemble
Description
Bis(3-methoxyphenyl)methanol: is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of two methoxyphenyl groups attached to a central methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(3-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The choice of solvents and catalysts can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(3-methoxyphenyl)ketone, while reduction can produce bis(3-methoxyphenyl)methane .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(3-methoxyphenyl)methanol is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of pharmaceuticals and other bioactive compounds .
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of bis(3-methoxyphenyl)methanol is primarily related to its ability to interact with specific molecular targets. The methoxy and hydroxyl groups on the aromatic rings can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Bis(4-methoxyphenyl)methanol
- Bis(2-methoxyphenyl)methanol
- Bis(3-hydroxyphenyl)methanol
Comparison: Bis(3-methoxyphenyl)methanol is unique due to the specific positioning of the methoxy groups on the aromatic rings. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
bis(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZTBFWANEMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
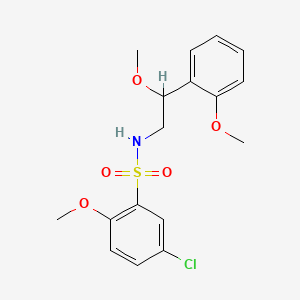
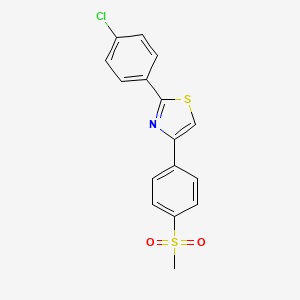
![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
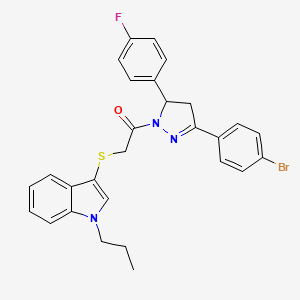
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
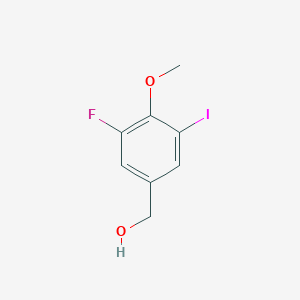
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)


